molecular formula C12H14N2O B2817134 1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2175508-13-9

1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2817134
CAS No.: 2175508-13-9
M. Wt: 202.257
InChI Key: DQBKSBDBWBJMSX-UHFFFAOYSA-N
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Description

1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a propenone derivative featuring a pyrrolidine ring substituted at position 2 with a pyridine moiety. This structure combines the electron-rich pyridine and pyrrolidine systems with the α,β-unsaturated ketone (enone) functionality, enabling diverse reactivity and applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

1-(2-pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)14-9-5-7-11(14)10-6-3-4-8-13-10/h2-4,6,8,11H,1,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBKSBDBWBJMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with pyrrolidine in the presence of a base, followed by the addition of propenone under controlled conditions. Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propenone Derivatives

Compound Name Core Structure Substituents/Rings Key Functional Groups References
1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one Prop-2-en-1-one 2-Pyridinyl-pyrrolidine Enone, pyridine, pyrrolidine [13], [15]
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one Prop-2-en-1-one Phenyl, pyrrolidine Enone, pyrrolidine [18]
3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one Prop-2-en-1-one 3,4-Dimethoxyphenyl, pyridin-2-yl Enone, methoxy, pyridine [13]
1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Prop-2-en-1-one Furan-2-yl, 4-methoxyphenyl Enone, furan, methoxy [3]
2-Pyrrolidinone, 1-[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]- Prop-2-en-1-one 3-Pyridinyl, pyrrolidinone Enone, lactam, pyridine [15]

Key Observations :

  • Pyridine vs. Phenyl Groups : The pyridin-2-yl group in the target compound enhances coordination capability (e.g., metal binding in catalysis or medicinal chemistry) compared to purely aromatic systems like phenyl or furan .
  • Pyrrolidine vs. Pyrrolidinone: The saturated pyrrolidine ring in the target compound differs from pyrrolidinone (lactam) derivatives, which exhibit distinct hydrogen-bonding and reactivity profiles .
  • Substituent Effects: Methoxy or dimethylamino groups (e.g., in and ) modulate electronic properties and solubility, whereas halogenated analogs (e.g., bromo/iodo in ) influence photophysical and antimicrobial activities .

Spectroscopic Characterization:

  • IR Spectroscopy: Enones show strong C=O stretches near 1630–1680 cm⁻¹; pyridine rings exhibit C=N stretches at ~1600 cm⁻¹ .
  • NMR: The α,β-unsaturated system in propenones generates characteristic vinyl proton couplings (J = 15–16 Hz) in ¹H-NMR, while pyridin-2-yl protons resonate as distinct singlets or doublets .

Physicochemical and Functional Properties

Table 2: Comparative Data for Selected Compounds

Compound Name Melting Point (°C) Yield (%) Biological Activity References
This compound N/A N/A Coordination chemistry [13], [15]
3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one 122–124 72 Antioxidant, antimicrobial [1], [13]
(E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one 160–162 65 Antimicrobial [5]
3-(2,5-Dimethoxyphenyl)-1-(tetrahydropyrimidinyl)prop-2-en-1-one N/A 70–75 Not reported [10]

Key Trends :

  • Thermal Stability : Higher melting points correlate with extended conjugation (e.g., halogenated aryl groups in ) .
  • Biological Activity : Pyridin-2-yl and methoxy-substituted analogs exhibit antimicrobial and antioxidant properties, likely due to enhanced electron delocalization and metal chelation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A viable approach involves Mannich-type reactions or aldol condensation using pyrrolidine and pyridine derivatives as starting materials. For example, sodium hydroxide can catalyze aldol condensation under controlled temperatures (40–60°C) to optimize selectivity . Solvent choice (e.g., DMF or ethanol) and catalyst loading (e.g., 10–20 mol%) significantly impact reaction efficiency. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised to isolate the enone product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize ¹H NMR signals for the α,β-unsaturated ketone (δ 6.0–7.0 ppm for vinyl protons; δ 2.0–3.0 ppm for pyrrolidine protons).
  • IR : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (calculated for C₁₂H₁₄N₂O: 202.1106 g/mol).

Q. How can researchers validate the purity of this compound, and what analytical standards apply?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with melting point analysis (if crystalline). Purity ≥95% is typical for research-grade material. Cross-reference with PubChem or SciFinder spectral libraries for validation .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL refine structural ambiguities?

  • Methodological Answer : Twinning or disorder in the pyrrolidine/pyridine moieties may complicate refinement. Use SHELXL to apply restraints on bond lengths/angles and leverage Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O/N). High-resolution data (≤1.0 Å) improves model accuracy . For example, a recent chalcone analog study achieved R₁ < 0.05 using SHELXL’s TWIN/BASF commands .

Q. How do computational methods predict the biological activity of this compound, and what docking parameters are optimal?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against targets like kinases or GPCRs. Use the PyMOL plugin to analyze binding poses, prioritizing hydrogen bonds with pyridine N and hydrophobic interactions with the pyrrolidine ring. Validate with MD simulations (GROMACS, 100 ns) to assess stability .

Q. What contradictions exist in reported synthetic yields, and how can researchers reconcile them?

  • Methodological Answer : Discrepancies often stem from solvent polarity or catalyst deactivation . For instance, DMF may enhance solubility but promote side reactions vs. ethanol. Systematically vary conditions (DoE approach) and characterize byproducts via LC-MS. A 2024 study noted a 15% yield increase when switching from NaHCO₃ to K₂CO₃ as a base .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The α,β-unsaturated ketone acts as a Michael acceptor, while the pyridine ring directs electrophilic substitution. DFT calculations (Gaussian 16, B3LYP/6-31G*) reveal a LUMO energy of −1.8 eV at the enone, favoring nucleophilic attacks. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended .

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